molecular formula C19H21N3O3S B11600575 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617695-18-8

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11600575
CAS No.: 617695-18-8
M. Wt: 371.5 g/mol
InChI Key: SPHFFAPEPLDHJH-FOWTUZBSSA-N
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Description

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: is a heterocyclic compound with a complex structure that includes a thiazole ring fused with a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method includes the condensation of 2-(hexyloxy)benzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substituents, which confer distinct chemical and biological properties. The hexyloxy group, for example, enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

CAS No.

617695-18-8

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

(2E)-2-[(2-hexoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H21N3O3S/c1-3-4-5-8-11-25-15-10-7-6-9-14(15)12-16-18(24)22-19(26-16)20-17(23)13(2)21-22/h6-7,9-10,12H,3-5,8,11H2,1-2H3/b16-12+

InChI Key

SPHFFAPEPLDHJH-FOWTUZBSSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

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